Iodocholesterol
Overview
Description
Iodocholesterol, also known as 19-iodocholesterol, is a derivative of cholesterol with an iodine atom at the C19 position. This compound is primarily used as a radiopharmaceutical, especially when the iodine atom is a radioactive isotope such as iodine-125 or iodine-131. It is utilized in the diagnosis of various adrenal gland disorders, including Cushing’s syndrome, hyperaldosteronism, pheochromocytoma, and adrenal remnants following total adrenalectomy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodocholesterol typically involves the iodination of cholesterol. One common method is the nucleophilic radioiodination of 6-bromocholesterol. This process involves the substitution of the bromine atom with an iodine atom, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of radioactive iodine isotopes. The process requires stringent safety measures due to the radioactive nature of the iodine used. The synthesized this compound is then purified and prepared for use as a radiopharmaceutical .
Chemical Reactions Analysis
Types of Reactions: Iodocholesterol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other halogens or functional groups.
Oxidation and Reduction Reactions: The hydroxyl group in this compound can undergo oxidation to form ketones or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Halogenating agents such as bromine or chlorine can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives.
Oxidation Reactions: Formation of ketones.
Reduction Reactions: Formation of alkanes.
Scientific Research Applications
Iodocholesterol has several scientific research applications, including:
Chemistry: Used as a radiotracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of cholesterol metabolism and transport within biological systems.
Medicine: Utilized as a diagnostic tool in nuclear medicine to image adrenal gland disorders.
Industry: Used in the production of radiopharmaceuticals for medical imaging and diagnostic purposes.
Mechanism of Action
Iodocholesterol exerts its effects by mimicking the behavior of cholesterol in the body. It is taken up by the adrenal cortex, where it accumulates due to its structural similarity to cholesterol. The radioactive iodine isotope in this compound emits gamma rays, which can be detected using imaging techniques such as scintigraphy. This allows for the visualization of adrenal gland function and the identification of abnormalities .
Comparison with Similar Compounds
Cholesterol: The parent compound of iodocholesterol, lacking the iodine atom.
6-Bromocholesterol: A precursor in the synthesis of this compound.
19-Fluorocholesterol: Another halogenated derivative of cholesterol used in similar diagnostic applications.
Uniqueness of this compound: this compound is unique due to its use as a radiopharmaceutical. The presence of the radioactive iodine isotope allows for non-invasive imaging of adrenal gland function, making it a valuable tool in the diagnosis of adrenal disorders. Its ability to mimic cholesterol and accumulate in the adrenal cortex enhances its effectiveness as a diagnostic agent .
Properties
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOAEFCJGZJUPW-FTLVODPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190857 | |
Record name | Iodocholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-03-2 | |
Record name | (3β)-19-Iodocholest-5-en-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37414-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodocholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodocholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-iodocholest-5-en-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4E6EXB6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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